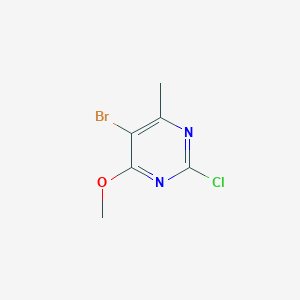
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyrimidine ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-chloro-4-methoxy-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes halogenation, methylation, and methoxylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of the pyrimidine ring.
Coupling Products: Biaryl or diaryl derivatives formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: In the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms enhances its binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chloro-4-methoxypyrimidine
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloro-6-methylpyrimidine
Uniqueness
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is unique due to the combination of bromine, chlorine, methoxy, and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6BrClN2O |
|---|---|
Molekulargewicht |
237.48 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3 |
InChI-Schlüssel |
HXJJDKQVLLIQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Cl)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



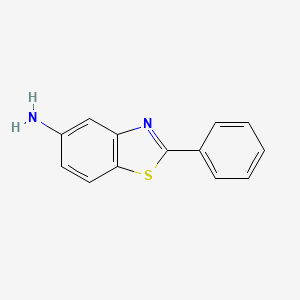

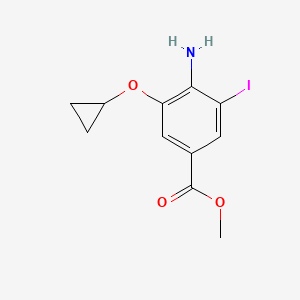
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
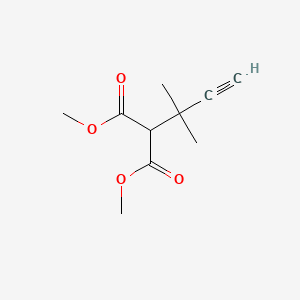

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
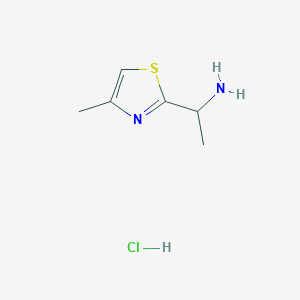
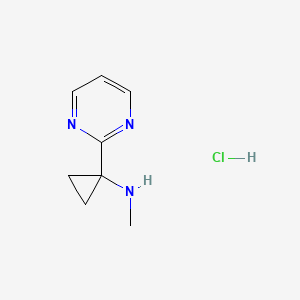
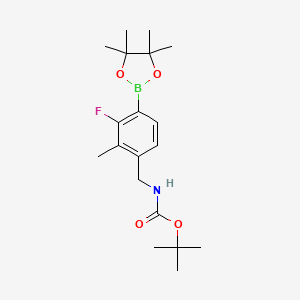
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
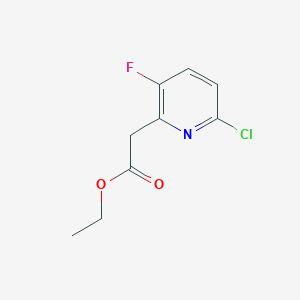
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
